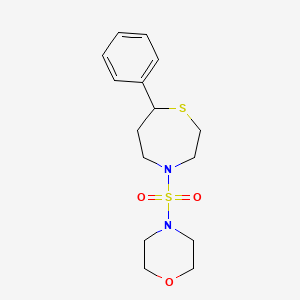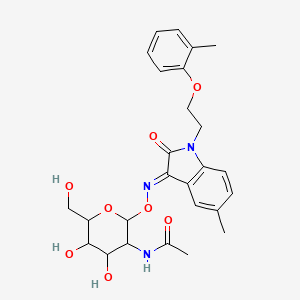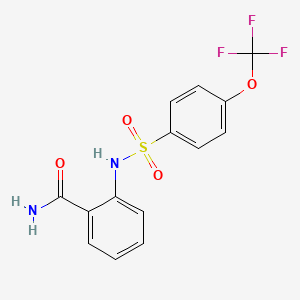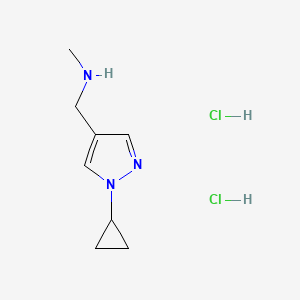
4-((7-Phenyl-1,4-thiazepan-4-yl)sulfonyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-((7-Phenyl-1,4-thiazepan-4-yl)sulfonyl)morpholine” is a complex organic compound. It contains a morpholine ring, which is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom . It also contains a phenyl group (a ring of six carbon atoms, also known as a benzene ring) and a thiazepan ring (a seven-membered ring with one nitrogen atom and one sulfur atom).
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The morpholine ring provides a polar, basic character to the molecule, while the phenyl group is relatively nonpolar . The thiazepan ring could add steric bulk to the molecule .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
- Sulfonamide and Morpholine Derivatives for Antimicrobial Applications : Research has shown that derivatives containing the sulfonamide group and the morpholine moiety exhibit antimicrobial activity against a range of bacteria and fungi. For instance, compounds with structural modifications incorporating these groups have been assessed for their potential to inhibit microbial growth, showing promise as antimicrobial agents against multidrug-resistant strains (Oliveira et al., 2015).
Synthesis and Chemical Applications
- Synthetic Applications in Heterocyclic Compound Formation : A study detailed the use of bromoethylsulfonium salt for synthesizing six- and seven-membered 1,4-heterocyclic compounds, including morpholines, through a process that highlights the versatility of incorporating sulfone and morpholine groups into complex molecules for various chemical applications (Yar et al., 2009).
Anticancer Research
- Evaluation Against Cancer Cells : Novel indole-based sulfonohydrazide derivatives containing a morpholine ring have been synthesized and evaluated for their anticancer activity against human breast cancer cells. These studies have found that certain derivatives exhibit significant inhibitory effects, highlighting the potential of sulfonamide and morpholine derivatives in anticancer research (Gaur et al., 2022).
Organic Synthesis Enhancements
- Improvements in Organic Synthesis Processes : Research into odorless alternatives for traditional reagents in organic synthesis has identified morpholine derivatives as efficient substitutes, improving processes like the Corey–Kim and Swern oxidations. This research demonstrates the application of morpholine and sulfone derivatives in making organic synthesis more environmentally friendly and less hazardous (Nishide et al., 2004).
Molecular Docking and Drug Design
- Molecular Docking Studies for Drug Design : Compounds featuring the morpholine group have been subjected to molecular docking studies to predict their interaction with biological targets, such as enzymes and receptors. These studies help in understanding the potential efficacy of these compounds as drugs, guiding the design of more effective therapeutic agents (Janakiramudu et al., 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S2/c18-22(19,17-8-11-20-12-9-17)16-7-6-15(21-13-10-16)14-4-2-1-3-5-14/h1-5,15H,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFQZKMCPAJXCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2647756.png)

![1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine](/img/structure/B2647759.png)
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2647760.png)
![(Z)-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenylacrylamide](/img/no-structure.png)
![3-(2-fluorobenzyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2647764.png)
![N-[3-(4-ethylpiperazin-1-yl)propyl]-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2647766.png)
![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2647769.png)

![2-Amino-2-[3-[(2-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2647773.png)

![5-(2,4-Dichlorophenoxy)-3-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2647776.png)